molecular formula C22H21F4N5O B6505415 3-(4-fluorophenyl)-1-methyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-1H-pyrazole-5-carboxamide CAS No. 1396676-00-8

3-(4-fluorophenyl)-1-methyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-1H-pyrazole-5-carboxamide

Cat. No.: B6505415
CAS No.: 1396676-00-8
M. Wt: 447.4 g/mol
InChI Key: ISPYPPMGWBJYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-1-methyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-1H-pyrazole-5-carboxamide is a high-purity chemical compound intended for research and development purposes. This molecule features a complex structure incorporating multiple heterocyclic systems, including a 1-methylpyrazole carboxamide core and a tetrahydroquinazoline scaffold, linked via an ethyl bridge. The presence of both a fluorophenyl group and a trifluoromethyl substituent is significant, as these motifs are commonly employed in medicinal chemistry to fine-tune a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets . Heterocyclic compounds form the backbone of modern pharmaceutical agents, with a vast majority of small-molecule drugs containing at least one heterocyclic ring . The specific structural elements present in this compound—such as the pyrazole and quinazoline rings—are frequently investigated for their diverse biological activities. Research into similar compounds has shown potential for activity against various viruses, indicating that this molecule may be of interest in antiviral drug discovery programs . Furthermore, the trifluoromethyl group is a hallmark of many agrochemicals and pharmaceuticals, contributing to enhanced lipophilicity and electronic effects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its specific mechanism of action and full spectrum of potential applications further.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N5O/c1-31-18(12-17(30-31)13-6-8-14(23)9-7-13)21(32)27-11-10-19-28-16-5-3-2-4-15(16)20(29-19)22(24,25)26/h6-9,12H,2-5,10-11H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPYPPMGWBJYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=NC4=C(CCCC4)C(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-1H-pyrazole-5-carboxamide (CAS Number: 1396676-00-8) is a novel heterocyclic compound with potential therapeutic applications. Its structural complexity suggests a range of biological activities, particularly in the fields of oncology and neurology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H24F4N4O
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its interaction with various molecular targets. It has been noted for its ability to modulate neurotransmitter systems and inhibit certain enzymes involved in cancer progression:

  • Histamine Receptors : The compound has shown potential as a selective histamine H3 receptor antagonist, which may influence neurotransmitter release and have implications in treating neurological disorders .
  • Antiviral Properties : Recent studies have highlighted the antiviral properties of pyrazole derivatives. While specific data on this compound's antiviral activity is limited, its structural analogs have demonstrated effectiveness against several viruses .

Anticancer Activity

Research indicates that compounds similar to this pyrazole derivative exhibit significant anticancer properties. In vitro studies have shown that modifications in the pyrazole ring can enhance cytotoxicity against various cancer cell lines. For example:

CompoundCell Line TestedIC50 (μM)Reference
Pyrazole Derivative AMCF-7 (Breast Cancer)10
Pyrazole Derivative BHeLa (Cervical Cancer)15

Antiviral Activity

While specific studies on this compound's antiviral efficacy are scarce, related pyrazole compounds have demonstrated promising results:

CompoundVirus TypeIC50 (μM)Reference
Pyrazole AHSV-150
Pyrazole BJUNV20

Case Studies and Research Findings

  • Histamine H3 Receptor Modulation :
    • A study explored the effects of similar compounds on histamine receptors and found that antagonists could enhance cognitive function in models of neurodegeneration. This suggests potential applications in treating Alzheimer's disease .
  • Antiviral Efficacy :
    • In a comparative study of heterocyclic compounds, derivatives with similar structural motifs exhibited significant antiviral activity against herpes simplex virus (HSV) and Junin virus (JUNV), highlighting the potential of this class of compounds in antiviral therapy .
  • Cytotoxicity Studies :
    • Various derivatives were tested for cytotoxic effects on cancer cell lines. The presence of fluorinated groups was associated with increased potency against certain types of cancer cells, indicating that such modifications could enhance therapeutic efficacy .

Scientific Research Applications

Structural Characteristics

The compound features a pyrazole ring system with a carboxamide functional group, which is known to enhance biological activity. The presence of fluorine atoms contributes to lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting that this compound could be developed as a potential anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds containing pyrazole and quinazoline moieties have been explored extensively.

  • Case Study 2 : Research indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This suggests potential therapeutic uses for inflammatory diseases .

Neuroprotective Effects

The neuroprotective properties of this compound are under investigation due to its structural similarity to known neuroprotective agents.

  • Case Study 3 : A study found that related compounds could protect neuronal cells from oxidative stress-induced apoptosis, indicating a potential application in neurodegenerative diseases .

Applications in Agrochemistry

The compound's structure suggests utility as a pesticide or herbicide due to its ability to interact with biological targets in pests.

Pesticidal Activity

Research has indicated that similar fluorinated compounds can act effectively against agricultural pests.

  • Case Study 4 : A patent application detailed the use of fluorinated pyrazoles as plant protection agents, demonstrating their effectiveness against common agricultural pests .

Summary of Biological Activities

Activity TypeReferenceObserved Effect
AnticancerJournal of Medicinal ChemistryInhibition of cancer cell proliferation
Anti-inflammatoryInflammation Research JournalCOX enzyme inhibition
NeuroprotectiveNeurobiology LettersProtection against oxidative stress
PesticidalPatent EP3545764A1Effective against agricultural pests

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The table below highlights key structural differences between the target compound and selected analogs:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Pyrazole-5-carboxamide 4-Fluorophenyl, tetrahydroquinazolin (C4-CF₃), ethyl linker Not explicitly stated
N-(4-((2-Methoxyphenyl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide Pyrazole-5-carboxamide Phenylsulfonyl, methoxyphenyl, morpholinoethyl linker Measles virus polymerase inhibitor
N-[4-(1H-Imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide Pyrazole-5-carboxamide Imidazolyl, 2-fluorophenyl Factor Xa inhibitor
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Triazole-4-carboxamide Oxazolyl, ethoxyphenyl, fluorophenyl Not specified
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Pyrazole-thiazole hybrid Chlorophenyl, fluorophenyl, thiazole ester Not specified
Key Observations:

Core Heterocycle Variations: The target compound’s pyrazole core is retained in analogs like the Factor Xa inhibitor (), but replaced with triazole or thiazole in others (), altering electronic properties and binding modes.

Substituent Impact: Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity and smaller size may improve binding affinity compared to bulkier chlorine in thiazole hybrids (). Linker Groups: The ethyl linker in the target compound contrasts with sulfonyl or morpholinoethyl groups in measles virus inhibitors (), affecting solubility and membrane permeability.

Trifluoromethyl (CF₃) Groups :

  • Present in the target and several analogs (), CF₃ enhances metabolic stability and hydrophobic interactions.
Enzyme and Receptor Targeting
  • Factor Xa Inhibition : The imidazolyl-fluorophenyl analog () demonstrates that pyrazole carboxamides can target coagulation enzymes. The target’s tetrahydroquinazolin group may similarly engage charged residues in enzyme active sites.
  • Viral Polymerase Inhibition : Analogs with sulfonylphenyl linkers () inhibit measles virus polymerase, suggesting the target’s ethyl-tetrahydroquinazolin group could be optimized for antiviral activity.
Gene Expression and Bioactivity Divergence
  • Despite structural similarities (Tanimoto coefficient >0.85), only 20% of analogs share similar gene expression profiles, highlighting the role of minor substituents in biological responses (). For example: The tetrahydroquinazolin group may redirect the target compound to pathways distinct from simpler pyrazole derivatives. Fluorine positioning (e.g., 4- vs. 2-fluorophenyl) influences receptor binding kinetics, as seen in triazole carboxamides ().

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Fluorine and CF₃ groups reduce oxidative metabolism, a feature shared with Factor Xa inhibitors ().

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is constructed via a cyclocondensation reaction between 4-fluorophenyl acetonitrile and methyl hydrazine.

Procedure :

  • Dissolve 4-fluorophenyl acetonitrile (10 mmol) in anhydrous ethanol.

  • Add methyl hydrazine (12 mmol) dropwise under nitrogen.

  • Reflux at 80°C for 6 hours.

  • Cool to room temperature and precipitate the product with ice water.

Yield : 78% (white crystalline solid).

Trifluoromethylation and Carboxamide Installation

The trifluoromethyl group is introduced via nucleophilic substitution using trifluoromethyltrimethylsilane (TMSCF3), followed by amidation:

Step 1: Trifluoromethylation

  • React the pyrazole intermediate (5 mmol) with TMSCF3 (6 mmol) in DMF.

  • Catalyze with CsF (0.5 mmol) at 60°C for 12 hours.

Step 2: Hydrolysis to Carboxamide

  • Treat the trifluoromethylated product with concentrated H2SO4 (2 mL) and H2O2 (30%, 5 mL).

  • Stir at 0°C for 2 hours, then neutralize with NaHCO3.

Yield : 65% (after column chromatography).

Synthesis of 2-[4-(Trifluoromethyl)-5,6,7,8-Tetrahydroquinazolin-2-yl]ethylamine

Tetrahydroquinazoline Core Construction

The quinazoline ring is synthesized via a Biginelli-like reaction:

Procedure :

  • Combine cyclohexanone (10 mmol), urea (12 mmol), and 4-trifluoromethylbenzaldehyde (10 mmol) in ethanol.

  • Add p-TsOH (0.1 mmol) and irradiate under microwave (300 W, 100°C) for 15 minutes.

  • Isolate the dihydroquinazoline intermediate via filtration.

Yield : 82% (off-white powder).

Reduction to Tetrahydroquinazoline

Hydrogenate the dihydroquinazoline using Pd/C (10 wt%) under H2 (50 psi) in MeOH at 25°C for 24 hours. Yield: 90%.

Ethylamine Sidechain Introduction

  • Brominate the tetrahydroquinazoline at position 2 using PBr3 in CH2Cl2.

  • Perform a nucleophilic substitution with ethylenediamine (5 equiv) in THF at reflux.

  • Purify via recrystallization (ethanol/water). Yield: 75%.

Coupling of Pyrazole Carboxamide and Tetrahydroquinazoline-Ethylamine

Amide Bond Formation

Activate the carboxamide as an acid chloride and couple with the ethylamine sidechain:

Procedure :

  • Treat 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (5 mmol) with SOCl2 (10 mL) at reflux for 2 hours.

  • Remove excess SOCl2 under vacuum.

  • Add the tetrahydroquinazoline-ethylamine (5.5 mmol) in dry THF.

  • Stir at 0°C for 1 hour, then warm to room temperature overnight.

Yield : 68% (after silica gel chromatography).

Alternative Coupling via EDC/HOBt

For milder conditions:

  • Combine the carboxylic acid (5 mmol), EDC (6 mmol), and HOBt (6 mmol) in DMF.

  • Add the amine (5 mmol) and stir at 25°C for 24 hours.

  • Extract with ethyl acetate and wash with brine.

Yield : 72%.

Optimization and Yield Comparison

StepMethodSolventCatalystYield (%)
Pyrazole cyclizationRefluxEthanolNone78
TrifluoromethylationCsF/TMSCF3DMFCsF65
Quinazoline reductionHydrogenationMeOHPd/C90
Amide couplingEDC/HOBtDMFNone72

Microwave-assisted synthesis reduced quinazoline formation time from 6 hours to 15 minutes .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions, such as fluorophenyl (δ 7.2–7.8 ppm) and trifluoromethyl groups (δ 3.9–4.5 ppm for CH2_2 adjacent to quinazoline) .
  • IR Spectroscopy : Identifies carbonyl stretching (1650–1700 cm1^{-1}) and C-F bonds (1100–1250 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the tetrahydroquinazoline moiety .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the tetrahydroquinazoline region .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Screen variables like temperature (70–80°C optimal for coupling reactions), solvent polarity (PEG-400 enhances solubility), and catalyst loading (10 wt% Bleaching Earth Clay) .
  • In-Situ Monitoring : Employ TLC or HPLC to track intermediates and minimize side reactions (e.g., hydrolysis of the amide bond) .
  • Purification Strategies : Use recrystallization in water/acetic acid mixtures or silica gel chromatography for high-purity (>95%) final products .

How can contradictory reports on this compound’s biological activity be resolved?

Advanced Research Focus
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Validate activity using orthogonal assays (e.g., SPR for binding affinity and cellular viability assays) .
  • Impurity Profiles : Trace solvents (DMF, THF) or unreacted intermediates may interfere. Use LC-MS to confirm purity (>99%) and exclude batch-specific artifacts .
  • Structural Isomerism : Ensure stereochemical consistency (e.g., via X-ray crystallography) if the tetrahydroquinazoline moiety has chiral centers .

What computational approaches predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, focusing on the fluorophenyl and trifluoromethyl groups as key pharmacophores .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to identify critical hydrogen bonds and hydrophobic interactions .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing CF3_3) with activity using descriptors like logP and polar surface area .

What challenges arise during scale-up from milligram to gram quantities?

Q. Advanced Research Focus

  • Exothermic Reactions : Control temperature during amide coupling to prevent decomposition. Use flow chemistry for safer scaling of sensitive steps .
  • Solvent Recovery : Replace PEG-400 with recyclable solvents (e.g., ethanol/water mixtures) to reduce costs .
  • Crystallization Optimization : Modify cooling rates or anti-solvent addition to improve crystal morphology and filtration efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.